molecular formula C11H22N2O3 B1527758 tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate CAS No. 1188265-73-7

tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate

Cat. No. B1527758
M. Wt: 230.3 g/mol
InChI Key: FPQSSQQQKLJLPA-UHFFFAOYSA-N
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Description

“tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C11H22N2O3 . It is also known as “(S)-tert-butyl 3- (2-hydroxyethyl)piperazine-1-carboxylate” and has a molecular weight of 230.304 . It is related to “Tert-Butyl 1-piperazinecarboxylate”, which is an impurity of Olaparib .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate”, has been a subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate” can be represented by the InChI code 1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-9(8-13)4-7-14/h9,12,14H,4-8H2,1-3H3 . The bond lengths to hydrogen were automatically modified to typical standard neutron values, i.e., C–H = 1.083 and N–H = 1.009 Å .


Chemical Reactions Analysis

“tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate” can undergo various chemical reactions. For instance, it can undergo Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives . It can also be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine-containing drug substances, such as trazodone .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate” include a molecular weight of 230.31 and a molecular formula of C11H22N2O3 . The compound is a yellow to brown solid and should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl piperazine-1-carboxylate derivatives have been synthesized through various chemical reactions, including condensation reactions, and characterized using spectroscopic methods such as LCMS, NMR (1H NMR, 13C NMR), IR, and CHN elemental analysis. X-ray diffraction studies have also been conducted to determine their crystal structure, further contributing to the understanding of their chemical properties and potential functionalities (Sanjeevarayappa et al., 2015). These methods ensure the precise identification and structural elucidation of these compounds, laying the groundwork for exploring their applications in various fields.

Biological Evaluation

Some tert-butyl piperazine-1-carboxylate derivatives have been screened for their biological activities, including antibacterial and anthelmintic (anti-parasitic) activities. These studies reveal the potential of these compounds in medical and pharmaceutical research, especially in the development of new treatments for infections and parasitic diseases. For example, one study found that a specific derivative exhibited moderate anthelmintic activity, highlighting its potential use in developing new anti-parasitic drugs (Sanjeevarayappa et al., 2015).

Anticorrosive Properties

In addition to biological activities, certain derivatives have been studied for their anticorrosive properties, particularly in protecting carbon steel in corrosive media. This research is significant for industrial applications, where the prevention of corrosion can lead to increased longevity and safety of metal structures and components. The inhibition efficiency of these compounds against corrosion in specific conditions has been evaluated, demonstrating their potential as effective anticorrosive agents (Praveen et al., 2021).

Safety And Hazards

The safety information for “tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate” includes hazard statements H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions of “tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate” could involve its use in the synthesis of monosubstituted piperazine intermediates of many bioactive molecules and piperazine-containing drug substances . It could also be used in the design, synthesis, and evaluation of a novel series of oxadiazine-based gamma secretase modulators obtained via isosteric amide replacement.

properties

IUPAC Name

tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-9(8-13)4-7-14/h9,12,14H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQSSQQQKLJLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695993
Record name tert-Butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate

CAS RN

1188265-73-7
Record name tert-Butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 4-boc-piperazine-2-acetate (CAS number: 183742-33-8, Chemfinder) (1.0 g, 4 mmol) was dissolved in 10 mL of MeOH, then NaBH4 (1.5 g, 40 mmol) was added portion wise and stirred overnight. The solvent was removed in vacuo and the residue was partitioned between EtOAC and water. The organic layer was separated, and then dried over Na2SO4 and concentrated to give 3-(2-hydroxy-ethyl)-piperazine-1-carboxylic acid tert-butyl ester as crude oil (compound E), which was used directly without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate (7.28 g, 28.2 mmol) was dissolved in THF (100 mL) at 0° C. then added LAH (21.14 mL, 21.14 mmol). The reaction was monitored by TLC. After 30 mins, the reaction was first quenched with 0.8 mL water, then added 1.6 mL 2N NaOH followed by 4 mL water. The above slurry was diluted with ethyl acetate and MgSO4 was added. The mixture was stirred at RT for ½ h, then filtered and concentrated to yield the title compound: LC-MS (IE, m/z): 231 [M+1]+.
Quantity
7.28 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
21.14 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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